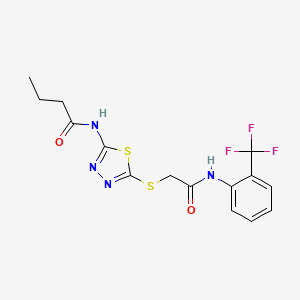

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

DNA-Groove Binding Agents

The compound exhibits a serendipitous regioselective synthesis of DNA targeting agents. Specifically, it leads to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles through a one-pot cascade reaction. These molecules have the potential to bind to DNA grooves, making them valuable for cancer treatment and other therapeutic applications . The unique features of this protocol include facile scalability, excellent atom economy, and the use of readily available starting reactants.

Anticancer Properties

The synthesized analogs have been screened for their ability to bind with DNA duplexes. Notably, compound 14m demonstrates strong binding affinity to double-helical DNA, particularly within the minor groove. This interaction results in the formation of a stable complex, making it a promising candidate for cancer therapy .

Drug Development

Organofluorine compounds, especially those containing the trifluoromethyl (CF3) group, play a crucial role in drug development. The integration of CF3 with 1,2,4-triazoles enhances their pharmacological properties. This compound’s electron-withdrawing properties and hydrophobic surface area contribute to its potential as a drug candidate .

Agrochemical Applications

Trifluoromethyl-substituted 3-mercapto [1,2,4]triazole derivatives have drawn attention due to their diverse applications. These include anti-inflammatory, analgesic, antifungal, antibacterial, and antioxidant properties. Researchers explore their potential as agrochemicals and bioactive agents .

Chemoproteomics and Ligandability Studies

The compound N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide serves as a cysteine-reactive small-molecule fragment for chemoproteomic studies. It allows researchers to investigate traditionally druggable proteins as well as “undruggable” targets. Such studies are essential for understanding protein function and identifying potential drug targets .

Other Applications

While the above fields highlight key applications, further research may uncover additional uses for this compound. Its unique structure and functional groups make it an intriguing subject for exploration in various scientific contexts.

Mécanisme D'action

Target of Action

The primary target of this compound is DNA, specifically the minor groove of the DNA duplex . This interaction with DNA is crucial for its function and efficacy.

Mode of Action

The compound interacts with its target, the DNA duplex, by binding within the minor groove . This binding results in the formation of a stable complex through static quenching . The compound demonstrates a strong binding affinity with double-helical DNA .

Biochemical Pathways

The compound’s interaction with DNA affects the biochemical pathways involved in DNA replication and transcription. By binding to the minor groove of the DNA duplex, it can potentially influence the process of DNA replication and transcription, thereby affecting the downstream effects such as protein synthesis .

Result of Action

The result of the compound’s action is the formation of a stable complex with double-helical DNA, particularly within the minor groove . This interaction can potentially influence DNA replication and transcription, leading to changes at the molecular and cellular levels .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound was found to interact with calf thymus DNA at a physiological temperature of 37°C

Propriétés

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O2S2/c1-2-5-11(23)20-13-21-22-14(26-13)25-8-12(24)19-10-7-4-3-6-9(10)15(16,17)18/h3-4,6-7H,2,5,8H2,1H3,(H,19,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESLDSFIPVFAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)

![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)

![Cyclopent-3-en-1-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2773925.png)